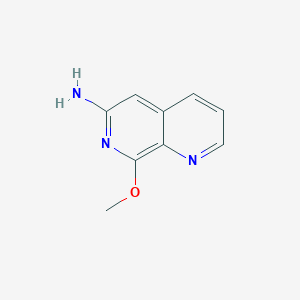

8-Methoxy-1,7-naphthyridin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methoxy-1,7-naphthyridin-6-amine, also known as MNA, is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. MNA is a heterocyclic compound that contains a naphthyridine ring with a methoxy group at the 8th position and an amino group at the 6th position.

Applications De Recherche Scientifique

Biological Activities

8-Methoxy-1,7-naphthyridin-6-amine, as part of the broader 1,8-naphthyridine derivatives, is known for its diverse biological activities. These compounds have demonstrated significant potential in therapeutic and medicinal research due to their wide-ranging biological properties. The activities associated with 1,8-naphthyridine derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, they have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other reported activities encompass anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. These diverse biological activities make 1,8-naphthyridine derivatives, including this compound, potent scaffolds in drug discovery and pharmaceutical chemistry (Madaan et al., 2015).

Pharmacological Applications

The pharmacological relevance of 1,8-naphthyridine derivatives is emphasized by their various inhibitory activities. These compounds are investigated for their roles in anti-HIV, anti-osteoporotic (via αvβ3 antagonism), antimalarial, anti-platelet aggregation, anti-oxidant, anti-allergic, gastric antisecretory, anticonvulsant, and epidermal growth factor receptor (EGFR) inhibition. They also exhibit protein kinase inhibition, ionotropic properties, β3 antagonism, phosphodiesterase 4 (PDE 4) inhibitions, adenosine receptor agonistic activity, adrenoceptors antagonism, and DNA stabilizing activity. The extensive range of pharmacological activities associated with these derivatives highlights their importance in the development of novel therapeutic agents and the exploration of new biological actions (Gurjar & Pal, 2018).

Propriétés

IUPAC Name |

8-methoxy-1,7-naphthyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCBQNHIKDKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=N1)N)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405430 |

Source

|

| Record name | 8-methoxy-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55716-28-4 |

Source

|

| Record name | 8-methoxy-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Bromophenyl)methyl]piperazin-2-one](/img/structure/B1365870.png)

![2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1365874.png)

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)